molecular formula C9H6Br2N2O2 B6598675 methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1803566-89-3

methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B6598675
CAS No.: 1803566-89-3
M. Wt: 333.96 g/mol
InChI Key: BLSVWRKNCDRNCC-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the imidazo ring, a methyl ester group at the 6 position, and a fused pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives. One common method includes the following steps:

    Starting Material: Imidazo[1,2-a]pyridine is used as the starting material.

    Bromination: The imidazo[1,2-a]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Esterification: The brominated product is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination using industrial-grade bromine or N-bromosuccinimide.

    Continuous Esterification: Continuous esterification process using methanol and acid catalysts in a flow reactor to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxo-imidazo[1,2-a]pyridines, and reduced imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroimidazo[1,2-a]pyridine-6-carboxylate: Similar structure but with chlorine atoms instead of bromine.

    2,3-Difluoroimidazo[1,2-a]pyridine-6-carboxylate: Similar structure but with fluorine atoms instead of bromine.

    Methyl 2,3-dibromoimidazo[1,2-a]pyridine-5-carboxylate: Similar structure but with the ester group at the 5 position instead of the 6 position.

Uniqueness

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Biological Activity

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a brominated imidazo ring fused with a pyridine structure. The presence of bromine atoms at the 2 and 3 positions enhances its reactivity and biological potential compared to related compounds with different halogens.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways. For example, studies have indicated that it can act as an inhibitor for Aurora-A kinase, which is crucial in cancer cell proliferation and survival.
  • Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains .
  • Cytotoxic Effects : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, such as HCT116 and HepG2. This suggests its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits Aurora-A kinase
AntimicrobialActive against resistant bacteria
CytotoxicitySignificant effects on HCT116 and HepG2 cells

Case Studies

  • Anticancer Activity : A study by Farag et al. explored various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound displayed potent cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .
  • Antimicrobial Properties : Research conducted by Zhou et al. highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead compound for developing new antibiotics targeting resistant strains .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

CompoundKey DifferencesBiological Activity
Methyl 2,3-Dichloroimidazo[1,2-a]pyridine-6-carboxylateChlorine instead of bromineLower cytotoxicity
Methyl 2-Fluoroimidazo[1,2-a]pyridine-6-carboxylateFluorine substitutionReduced enzyme inhibition
Methyl 2,3-Dibromoimidazo[1,2-a]pyridine-5-carboxylateEster group at position 5Different pharmacological profile

The presence of bromine atoms in this compound significantly enhances its biological activity compared to its chloro or fluoro analogs. This difference is particularly evident in its cytotoxic effects against cancer cell lines and its antimicrobial potency.

Properties

IUPAC Name

methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSVWRKNCDRNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=C2Br)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160197
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, 2,3-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-89-3
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, 2,3-dibromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803566-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid, 2,3-dibromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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